(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid
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Overview
Description
(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[321]octane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of tropinone derivatives, which undergo a series of stereoselective reactions to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
The reactions mentioned above require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism by which (1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical pathways being activated or inhibited. The exact mechanism can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,2R,3S,5R)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate: This compound shares a similar bicyclic structure but differs in functional groups.
Ethyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-azabicyclo[3.2.1]octane-2-carboxylate: Another structurally related compound with variations in ester groups.
Uniqueness
The uniqueness of (1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for various research and industrial applications .
Properties
CAS No. |
481-38-9 |
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Molecular Formula |
C9H15NO3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c1-10-5-2-3-6(10)8(9(12)13)7(11)4-5/h5-8,11H,2-4H2,1H3,(H,12,13)/t5-,6+,7-,8-/m0/s1 |
InChI Key |
PHMBVCPLDPDESM-YWIQKCBGSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)O)C(=O)O |
Canonical SMILES |
CN1C2CCC1C(C(C2)O)C(=O)O |
Origin of Product |
United States |
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